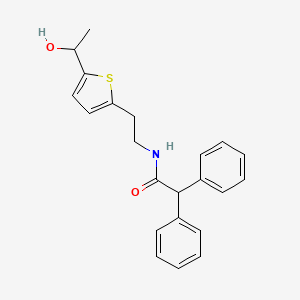
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of amides. It is also known as BML-210 and is commonly used in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetyl chloride with N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amine in the presence of a base to form the desired product.
Starting Materials
2,2-diphenylacetyl chloride, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2,2-diphenylacetyl chloride in a suitable solvent (e.g. dichloromethane) and add a catalytic amount of base (e.g. triethylamine)., Step 2: Slowly add N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amine to the reaction mixture while stirring at room temperature., Step 3: Allow the reaction to proceed for several hours at room temperature or under reflux., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide as a white solid.
作用机制
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, and their inhibition leads to the reduction of inflammation and pain. N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide achieves its selectivity for COX-2 over COX-1 by interacting with a specific amino acid residue in the COX-2 active site.
生化和生理效应
The biochemical and physiological effects of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide are primarily related to its anti-inflammatory and analgesic properties. It has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. Additionally, it has been studied for its potential to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.
实验室实验的优点和局限性
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its selectivity for COX-2 over COX-1 and its ability to reduce inflammation and pain. However, it also has some limitations, including its potential to cause adverse effects on the gastrointestinal tract and its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide. These include studying its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further research is needed to understand its mechanism of action and potential side effects, as well as to develop more effective and efficient synthesis methods. Finally, there is a need to explore the potential of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide as a lead compound for the development of new drugs with improved selectivity and efficacy.
Conclusion:
In conclusion, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide is a chemical compound with significant potential for scientific research. Its selective inhibition of COX-2 enzyme makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and explore its potential as a lead compound for drug development.
科学研究应用
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide has been extensively used in scientific research as a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. It has been shown to exhibit anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
属性
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-16(24)20-13-12-19(26-20)14-15-23-22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,21,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYOOYJUUCUVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2,2-diphenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2898395.png)
![N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2898397.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2898400.png)
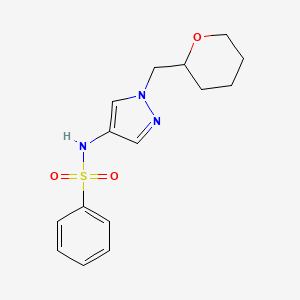
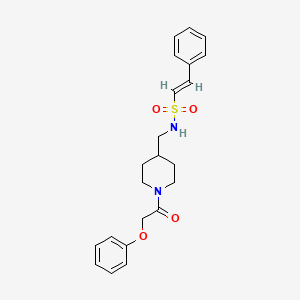
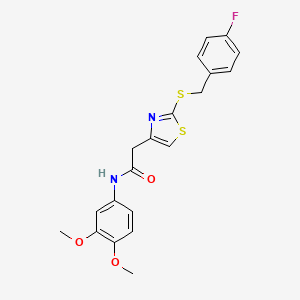
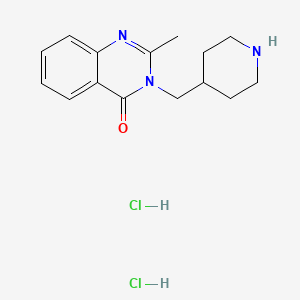




![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)
